Calculated Lipophilicity: 7-Benzyloxy vs. 7-Methoxy Benzazepinone Shows ΔLogP = 1.43
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.54, which is 1.43 log units higher than the 7-methoxy analog (LogP = 2.11) [1]. This ΔLogP of 1.43 corresponds to an approximately 27-fold higher predicted octanol-water partition coefficient for the 7-benzyloxy derivative. The 7-hydroxy analog has an even lower predicted LogP (estimated <1.5 based on the unsubstituted benzazepinone core LogP of ~1.0) . This lipophilicity gradient directly impacts chromatographic retention, membrane permeability, and blood-brain barrier penetration potential.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.54 (Molaid computational prediction) |
| Comparator Or Baseline | 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22245-89-2): LogP = 2.108 (chem960.com). 7-Hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22245-90-5): estimated LogP < 1.5. |
| Quantified Difference | ΔLogP = +1.43 vs. 7-methoxy; estimated ΔLogP > +2.0 vs. 7-hydroxy |
| Conditions | In silico computational prediction (fragmental/atom-based method); standard conditions: 20°C, 760 Torr |
Why This Matters
A 27-fold higher partition coefficient enables differentiated chromatographic purification, altered formulation solubility profiles, and distinct CNS penetration behavior, making the 7-benzyloxy compound the preferred starting material when higher lipophilicity is required or when the benzyl group is intended for subsequent hydrogenolytic cleavage.
- [1] Molaid. 7-Benzyloxy-1,3,4,5-tetrahydro-2H-benzazepin-2-on, CAS 156938-71-5. Calculated LogP: 3.54 (Fragment-based prediction at 20°C, 760 Torr). Chem960. 7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, CAS 22245-89-2. LogP: 2.108. View Source
